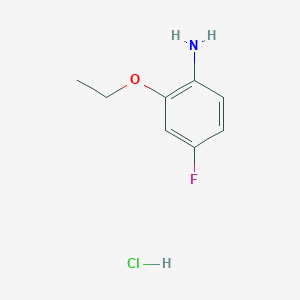

2-Ethoxy-4-fluoroaniline hydrochloride

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

This compound is systematically identified through multiple standardized chemical nomenclature systems that provide unambiguous structural identification. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-ethoxy-4-fluoroaniline;hydrochloride, reflecting the precise positioning of the ethoxy substituent at the 2-position and the fluorine atom at the 4-position on the aniline ring system. The Chemical Abstracts Service has assigned this compound the registry number 850568-36-4, which serves as the primary identifier for regulatory and commercial purposes.

The molecular formula C₈H₁₁ClFNO accurately represents the elemental composition, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight of 191.63 grams per mole reflects the contribution of all constituent atoms, including the hydrochloride salt formation. The compound's systematic identification is further enhanced through its Molecular Design Limited number MFCD04115636, which provides additional cataloging information for chemical databases.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-ethoxy-4-fluoroaniline;hydrochloride |

| Chemical Abstracts Service Number | 850568-36-4 |

| Molecular Formula | C₈H₁₁ClFNO |

| Molecular Weight | 191.63 g/mol |

| Molecular Design Limited Number | MFCD04115636 |

The International Chemical Identifier provides a standardized representation as InChI=1S/C8H10FNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H, which encodes the complete structural information including stereochemistry and connectivity. The corresponding International Chemical Identifier Key QHJRIDOJLJQKLU-UHFFFAOYSA-N serves as a compressed hash representation for rapid database searching and chemical informatics applications. The Simplified Molecular Input Line Entry System representation CCOC1=C(C=CC(=C1)F)N.Cl provides a linear notation that facilitates computational analysis and structure-activity relationship studies.

Molecular Architecture: Crystallographic and Conformational Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The benzene ring system serves as the central structural framework, with the amino group at the 1-position providing basic character and hydrogen bonding capabilities. The ethoxy substituent at the 2-position introduces steric bulk and electron-donating properties, while the fluorine atom at the 4-position contributes strong electron-withdrawing effects that modulate the overall electronic distribution within the aromatic system.

Conformational analysis reveals that the ethoxy group can adopt multiple rotational conformations around the carbon-oxygen bond, influencing the compound's overall molecular shape and intermolecular interactions. The electron-withdrawing fluorine atom creates a dipole moment that affects both intramolecular stability and intermolecular association patterns. The hydrochloride salt formation involves protonation of the amino group, creating a positively charged ammonium center that forms ionic interactions with the chloride counterion.

The predicted collision cross sections provide insight into the compound's three-dimensional structure in the gas phase, with values ranging from 127.8 to 179.4 square angstroms depending on the ionization state. The molecular ion exhibits a collision cross section of 127.8 square angstroms, while larger adducts such as the acetate complex demonstrate expanded geometries with collision cross sections approaching 179.4 square angstroms. These measurements indicate the compound's ability to adopt various conformational states depending on environmental conditions and intermolecular interactions.

| Ionization State | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 156.08193 | 128.9 |

| [M+Na]⁺ | 178.06387 | 137.8 |

| [M-H]⁻ | 154.06737 | 131.4 |

| [M+NH₄]⁺ | 173.10847 | 150.0 |

| [M+CH₃COO]⁻ | 214.08850 | 179.4 |

Comparative Structural Analysis with Analogous Fluoroaniline Derivatives

Comparative structural analysis with related fluoroaniline derivatives reveals distinct patterns in substitution effects and their influence on molecular properties. The 2-ethoxy-4-fluoroaniline structure differs significantly from 4-ethoxy-2-fluoroaniline, where the positions of the ethoxy and fluorine substituents are interchanged. This positional isomerism creates substantial differences in electronic distribution, with the 2-ethoxy-4-fluoro pattern providing stronger ortho-directing effects from the ethoxy group compared to the alternative substitution pattern.

When compared to 2-methoxy-4-fluoroaniline derivatives, the ethoxy-substituted compound exhibits increased steric hindrance and enhanced lipophilicity due to the longer alkyl chain. The ethoxy group provides greater electron donation compared to methoxy substitution, resulting in increased electron density on the aromatic ring and modified reactivity patterns. Additionally, the ethoxy substituent demonstrates improved thermal stability relative to methoxy analogs, as evidenced by differential scanning calorimetry studies that show higher decomposition temperatures.

The comparison with chloro-substituted analogs such as 5-chloro-4-fluoro-2-nitroaniline reveals significant differences in nucleophilic aromatic substitution reactivity. Chloro-substituted derivatives exhibit greater reactivity in nucleophilic aromatic substitution reactions compared to fluoro derivatives, as fluorine's strong electron-withdrawing nature stabilizes the aromatic ring against nucleophilic attack. The unique combination of ethoxy and fluorine substituents in this compound creates a balanced electronic environment that facilitates selective synthetic transformations.

| Compound | Substitution Pattern | Electronic Effect | Steric Properties |

|---|---|---|---|

| 2-Ethoxy-4-fluoroaniline | 2-ethoxy, 4-fluoro | Balanced donor/acceptor | Moderate steric bulk |

| 4-Ethoxy-2-fluoroaniline | 4-ethoxy, 2-fluoro | Enhanced ortho effects | Reduced steric interaction |

| 2-Methoxy-4-fluoroaniline | 2-methoxy, 4-fluoro | Weaker donation | Lower steric hindrance |

| 5-Chloro-4-fluoro-2-nitroaniline | 5-chloro, 4-fluoro, 2-nitro | Strong withdrawal | High reactivity |

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the compound's substitution pattern and electronic environment. The proton nuclear magnetic resonance spectrum in deuterated dimethyl sulfoxide shows characteristic signals for aromatic protons in the range of 6.8 to 7.2 parts per million, with coupling patterns that confirm the 1,2,4-trisubstitution pattern on the benzene ring.

The ethoxy methylene protons appear as a quartet around 3.9 to 4.1 parts per million due to coupling with the adjacent methyl group, while the ethoxy methyl protons manifest as a triplet at approximately 1.3 to 1.5 parts per million. The amino group protons typically appear as a broad signal around 5.2 to 5.5 parts per million in deuterated dimethyl sulfoxide, with the exact chemical shift influenced by hydrogen bonding and salt formation. Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive confirmation of fluorine substitution, with the fluorine signal appearing between -110 and -120 parts per million relative to trichlorofluoromethane.

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular structure. The amino group stretching vibrations appear as multiple bands in the 3200 to 3500 wavenumber region, with the exact frequencies influenced by hydrogen bonding and salt formation. The aromatic carbon-carbon stretching vibrations manifest around 1600 and 1500 wavenumbers, while the carbon-fluorine stretching appears as a strong absorption around 1220 wavenumbers. The ethoxy group contributes characteristic carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region and carbon-oxygen stretching around 1200 to 1300 wavenumbers.

| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency | Multiplicity/Intensity |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.2 ppm | Multiplet |

| ¹H Nuclear Magnetic Resonance | Ethoxy methylene | 3.9-4.1 ppm | Quartet |

| ¹H Nuclear Magnetic Resonance | Ethoxy methyl | 1.3-1.5 ppm | Triplet |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine | -110 to -120 ppm | Singlet |

| Infrared | Amino stretching | 3200-3500 cm⁻¹ | Strong, broad |

| Infrared | Carbon-fluorine stretching | ~1220 cm⁻¹ | Strong |

Ultraviolet-visible spectroscopy provides valuable information about the compound's electronic transitions and chromophoric properties. The aromatic system exhibits characteristic absorption bands in the ultraviolet region, with the exact wavelengths influenced by the electron-donating ethoxy group and electron-withdrawing fluorine substituent. High-performance liquid chromatography with ultraviolet detection at 254 nanometers provides analytical separation with retention times typically ranging from 8 to 10 minutes under reverse-phase conditions using acetonitrile-water mobile phases. Mass spectrometry confirms molecular weight and fragmentation patterns, with electrospray ionization producing the protonated molecular ion at mass-to-charge ratio 170.1 for the free base and appropriate shifts for the hydrochloride salt.

Structure

2D Structure

特性

IUPAC Name |

2-ethoxy-4-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJRIDOJLJQKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661203 | |

| Record name | 2-Ethoxy-4-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-36-4 | |

| Record name | 2-Ethoxy-4-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-fluoroaniline hydrochloride typically involves the following steps:

Nitration: The starting material, 2-ethoxyaniline, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group, resulting in 2-ethoxy-4-nitroaniline.

Fluorination: The amino group is then substituted with a fluoro group using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by fluorination using specialized equipment to handle hazardous reagents. The final product is purified and crystallized to obtain the hydrochloride salt.

化学反応の分析

Types of Reactions

2-Ethoxy-4-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the fluoro group to other functional groups.

Substitution: The ethoxy and fluoro groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines.

科学的研究の応用

2-Ethoxy-4-fluoroaniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic applications.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-Ethoxy-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluoro groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Positional Isomers: 4-Ethoxy-2-fluoroaniline Hydrochloride

- Structural Difference : The ethoxy and fluorine substituents are swapped (ethoxy at 4-position, fluorine at 2-position) .

- CAS Number : 380430-46-6 (vs. 850568-36-4 for the target compound).

- Safety Data : First-aid measures for inhalation include moving to fresh air and administering oxygen, though toxicological data specific to the target compound remain undocumented .

Halogen-Substituted Analog: 2-Chloro-4-fluoroaniline Hydrochloride

Ethoxy-Chloro Hybrid: 3-Chloro-4-Ethoxyaniline Hydrochloride

Alkyl-Fluorine Derivative: 2-(1,1-Difluoroethyl)-4-fluoroaniline Hydrochloride

生物活性

2-Ethoxy-4-fluoroaniline hydrochloride (CAS Number: 850568-36-4) is an organic compound with significant potential in various fields, including medicinal chemistry and biological research. Its unique structure, featuring both ethoxy and fluoro substituents on the aniline ring, contributes to its distinctive chemical properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and findings from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11ClFNO. The presence of the ethoxy group at the 2-position and the fluoro group at the 4-position enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C8H11ClFNO |

| Molecular Weight | 201.63 g/mol |

| IUPAC Name | 2-ethoxy-4-fluoroaniline; hydrochloride |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The ethoxy and fluoro groups influence its binding affinity, which can enhance or inhibit various biological processes.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies involving phosphodiesterase (PDE) enzymes. Inhibitors of PDE4 have been associated with anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases.

- Protein Interactions : Research indicates that this compound may modulate protein interactions, potentially affecting signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antitumor Activity : Preliminary investigations suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-Ethoxy-4-fluoroaniline have demonstrated significant antiproliferative activity against breast cancer cells .

- Antimicrobial Properties : Some studies have reported that similar aniline derivatives possess antimicrobial activity against bacteria and fungi, indicating a potential application in treating infections .

- Inflammatory Response Modulation : As a PDE4 inhibitor, this compound may help reduce inflammatory responses in models of asthma and other inflammatory conditions. In vivo studies have shown that compounds targeting PDE4 can decrease airway hyperreactivity and eosinophilic inflammation .

Case Studies

- Study on Antitumor Effects : A study investigated the effects of various anilines on breast cancer cell lines. Results indicated that compounds with similar structures to this compound significantly inhibited cell growth, suggesting a pathway for developing new anticancer agents .

- PDE Inhibition Studies : Research focusing on PDE inhibitors highlighted that compounds like this compound could effectively inhibit PDE4 activity, leading to reduced levels of pro-inflammatory cytokines in vitro and in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。